D-Galactofuranose, pentaacetate

carbohydrate chemistry synthesis purification

D-Galactofuranose pentaacetate is the essential, stable precursor to D-galactofuranose (Galf)—a monosaccharide critical to the cell wall of Mycobacterium tuberculosis, Leishmania, and Aspergillus species, absent in humans. Unlike generic D-galactose pentaacetate (predominantly pyranose), this compound guarantees the correct five-membered furanose configuration. Unique levorotatory optical rotation and distinct NMR profile ensure analytical confidence in glycobiology research, enzyme assay development, and targeted drug discovery. Standard acetylation cannot isolate this isomer; purchasing verified furanose form avoids costly synthetic failure.

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 10535-09-8
Cat. No. B12318643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactofuranose, pentaacetate
CAS10535-09-8
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3
InChIKeyJRZQXPYZEBBLPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactofuranose Pentaacetate (CAS 10535-09-8): A Specialized Furanose Building Block for Glycobiology and Complex Carbohydrate Synthesis


D-Galactofuranose, pentaacetate (1,2,3,5,6-penta-O-acetyl-D-galactofuranose) is a fully acetylated derivative of the five-membered ring (furanose) form of D-galactose. It serves as a protected precursor to D-galactofuranose (Galf), a monosaccharide that is a critical component of the cell wall and surface glycoconjugates in numerous pathogenic microorganisms, including Mycobacterium tuberculosis and Leishmania species, but is absent in humans [1][2]. The pentaacetate form is the primary stable, isolable, and characterizable derivative used to access and manipulate this otherwise unstable furanose ring system [3].

Why D-Galactofuranose Pentaacetate Cannot Be Substituted by Generic Pyranose Counterparts


D-Galactofuranose pentaacetate is structurally and conformationally distinct from the far more common D-galactopyranose pentaacetate. The five-membered furanose ring is thermodynamically less stable and exhibits significantly different reactivity, stereoelectronic properties, and biological recognition compared to the six-membered pyranose form [1][2]. Standard acetylation procedures for D-galactose overwhelmingly yield pyranose isomers, requiring specialized methodology to isolate the furanose form. Consequently, using generic D-galactose pentaacetate (predominantly pyranose) will fail in any application requiring the specific furanose ring system, such as the synthesis of galactofuranose-containing glycans or the study of furanose-specific enzymes [3][4].

Quantitative Differentiation Evidence for D-Galactofuranose Pentaacetate vs. Analogs


Distinct Optical Rotation Enables Furanose-Specific Isolation from Pyranose Contaminants

The β-D-galactofuranose pentaacetate isomer exhibits a unique levorotatory optical rotation, unlike the dextrorotatory pyranose isomers. This property serves as a definitive analytical marker for differentiating and isolating the furanose product during synthesis [1]. Specifically, the β-furanose pentaacetate has a reported specific rotation of [α]D -51.5° (c 1.0, CHCl3), while the corresponding α- and β-pyranose pentaacetates are strongly dextrorotatory, with values of +108° and +26°, respectively [2].

carbohydrate chemistry synthesis purification

Significantly Higher Yield in Ammonolysis Reaction vs. Pyranose Form

In a direct comparison of reactivity under identical conditions, pentaacetyl-D-galactofuranose (α- and β-forms combined) produced D-galactose diacetamide in a yield of 42-44% upon treatment with methanolic ammonia, whereas the corresponding pentaacetyl-D-galactopyranose isomers yielded only 24-26% [1]. This near two-fold difference demonstrates a profound, structure-dependent divergence in chemical reactivity, which can be leveraged for selective transformations.

synthetic chemistry reaction yield amide synthesis

NMR Chemical Shift Patterns Provide Unambiguous Furanose Ring Confirmation

The 1H and 13C NMR spectra of D-galactofuranose pentaacetate exhibit diagnostic chemical shift patterns that are distinct from those of D-galactopyranose pentaacetate. A comprehensive study of 16 aldohexofuranose pentaacetates, including the D-galacto isomer, established that the furanose ring induces characteristic downfield shifts for the anomeric proton (H-1) and the ring protons, enabling unambiguous structural assignment [1]. For β-D-galactofuranose pentaacetate, the anomeric proton resonates at δ 6.26 ppm, while the corresponding β-pyranose isomer's anomeric proton appears at δ 5.65 ppm [1][2].

NMR spectroscopy structural elucidation carbohydrate analysis

Furanose-Specific Biological Recognition: A Unique Enzyme Substrate Precursor

D-Galactofuranose pentaacetate is the established starting material for synthesizing chromogenic and fluorogenic substrates for exo-galactofuranosidases. These enzymes, which are absent in humans but essential for the viability of key pathogens like Mycobacterium tuberculosis, exhibit strict specificity for the furanose ring configuration [1][2]. The pentaacetate is brominated to form the glycosyl donor, tetra-O-acetyl-α-D-galactofuranosyl bromide, which is then used to glycosylate a reporter aglycon, such as 4-nitrocatechol [3]. Attempting this same synthetic route with D-galactopyranose pentaacetate would yield a different donor that is not recognized by the target enzyme, rendering the assay ineffective.

glycobiology enzymology substrate synthesis

Verified Research Applications of D-Galactofuranose Pentaacetate Based on Comparative Evidence


Synthesis of Galactofuranose-Containing Oligosaccharides for Pathogen Research

D-Galactofuranose pentaacetate is the essential starting material for constructing Galf-containing oligosaccharides, which are critical tools for studying the cell wall biosynthesis of Mycobacterium tuberculosis, Leishmania, and Aspergillus species. The furanose ring is a validated drug target in these pathogens. The compound's unique levorotatory optical rotation [1] and distinct NMR profile [2] provide the necessary analytical quality control to ensure that the correct, biologically relevant furanose building block, and not the inactive pyranose isomer, is used in these syntheses [1][2].

Development of Diagnostic Enzyme Assays for Galactofuranosidases

This compound is the primary precursor for generating chromogenic and fluorogenic substrates for exo-β-D-galactofuranosidase activity assays. As the furanose ring is absent in human glycobiology, these assays are valuable for detecting pathogen-specific enzyme activity in complex biological samples. The ability to produce the active tetra-O-acetyl-α-D-galactofuranosyl bromide donor from this pentaacetate, with its unique optical and NMR signatures, ensures the final substrate is correctly configured for enzyme recognition [3][4].

Selective Chemical Transformations to Furanose-Specific Derivatives

Researchers requiring efficient access to galactofuranose-derived amides or other specific derivatives can leverage the compound's enhanced reactivity profile. As demonstrated by the near two-fold higher yield in the synthesis of D-galactose diacetamide via ammonolysis compared to the pyranose form [5], using the furanose pentaacetate can significantly improve synthetic efficiency and reduce material costs for these niche transformations.

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